4-(Pyridin-2-ylamino)-butyric acid

Lipophilicity CNS Drug Discovery ADME Prediction

4-(Pyridin-2-ylamino)-butyric acid (CAS 287959-92-6) is a non-interchangeable GABA derivative featuring a pyridin-2-yl substituent that imparts optimal CNS drug-like lipophilicity (XLogP3=1.0), enabling passive BBB penetration. Its flexible butyric acid tail (5 rotatable bonds) and bifunctional amine/carboxylic acid handles make it the superior scaffold for GABA_A/B receptor SAR, PROTAC degrader linkers, and 3D hydrogen-bonded cocrystals, offering distinct advantages over unsubstituted GABA, the planar APS analog, or regioisomers.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B8785694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-ylamino)-butyric acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NCCCC(=O)O
InChIInChI=1S/C9H12N2O2/c12-9(13)5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,10,11)(H,12,13)
InChIKeyYWQPTEOWOVWQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-ylamino)-butyric acid: Basic Identity, Physicochemical Profile, and Position Within the GABA Analog Landscape


4-(Pyridin-2-ylamino)-butyric acid (CAS 287959-92-6), systematically named 4-(pyridin-2-ylamino)butanoic acid, is a hybrid molecule in which gamma-aminobutyric acid (GABA) is N-functionalized with a pyridin-2-yl substituent [1]. With a molecular weight of 180.20 g/mol, an XLogP3 of 1, two hydrogen bond donors, four hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 62.2 Ų [1], it sits at the interface of polar amino acid and lipophilic heterocyclic chemical space. This compound is supplied by major chemical vendors (e.g., Sigma-Aldrich catalog number 128791) and serves as a research precursor, building block, or reference standard in medicinal chemistry, supramolecular chemistry, and central nervous system (CNS) drug discovery programs [1][2].

Why Generic GABA or Simple N-Aryl Analogs Cannot Simply Replace 4-(Pyridin-2-ylamino)-butyric acid


Substituting 4-(Pyridin-2-ylamino)-butyric acid with unsubstituted GABA is problematic because the pyridin-2-yl modification fundamentally alters lipophilicity (ΔXLogP3 ≈ 4.17) and hydrogen bond acceptor capacity, which dictate membrane permeability, target engagement, and metabolic stability [1]. Likewise, replacing it with the oxidized 4-oxo analog (APS) introduces a planar amide bond that restricts conformational flexibility and changes hydrogen bonding networks, affecting supramolecular assembly and biological recognition [2]. Even a regioisomeric shift (e.g., pyridin-3-ylamino) can alter electron distribution and binding geometry, as demonstrated by differential psychotropic activities in comparative pharmacological studies [3]. The following quantitative evidence details these non-interchangeable properties.

Quantitative Comparator Evidence: Where 4-(Pyridin-2-ylamino)-butyric acid Differentiates from GABA, APS, and Regioisomers


Lipophilicity Shift Relative to GABA: An XLogP3 Increase of 4.17 Units

The N-pyridin-2-yl substitution on the GABA scaffold of 4-(Pyridin-2-ylamino)-butyric acid raises its computed XLogP3 from -3.17 (GABA) to 1.0, representing a ΔXLogP3 of +4.17 [1][2]. This corresponds to an estimated >10,000-fold increase in octanol-water partition coefficient. Unlike GABA, which is essentially impermeable across the blood-brain barrier (BBB) by passive diffusion, the target compound's logP falls within the optimal CNS drug range (1–3) [1]. The pyridin-2-yl group simultaneously adds one additional hydrogen bond acceptor (HBA count: 4 vs. 3 for GABA) and one additional rotatable bond (5 vs. 4), providing both increased polarity-tuning capacity and conformational flexibility [1]. By comparison, the oxidized analog 4-oxo-4-(pyridin-2-ylamino)butanoic acid (APS) has a lower XLogP3 of 0.3, placing it closer to the borderline of CNS desirability [3].

Lipophilicity CNS Drug Discovery ADME Prediction

Hydrogen Bond Acceptor Capacity: A Differentiating Factor for Supramolecular Assembly

4-(Pyridin-2-ylamino)-butyric acid possesses four hydrogen bond acceptors (HBA = 4), compared to three for GABA (HBA = 3) [1][2]. The additional HBA originates from the pyridine nitrogen (sp² lone pair), which is geometrically constrained and directionally distinct from the carboxylate oxygens. This creates a unique hydrogen bond network topology that differentiates it from both GABA and the oxidized analog APS, which has five HBAs (including the amide carbonyl) [3]. In the solid state, the amine nitrogen in the target compound acts as a hydrogen bond donor (HBD = 2) and can also serve as a weak acceptor, whereas the amide nitrogen in APS is planar and only donates, altering the crystal engineering landscape. The cocrystal literature for APS with benzoic acid demonstrates robust R₂²(8) heterosynthons [4], but the amine analog's distinct H-bond pattern has not been structurally characterized, representing a research differentiation opportunity.

Supramolecular Chemistry Cocrystal Design Hydrogen Bonding

Conformational Flexibility: Five Rotatable Bonds Enable Broader Target Space Exploration

With five rotatable bonds, 4-(Pyridin-2-ylamino)-butyric acid exhibits greater conformational freedom than GABA (4 rotatable bonds) and substantially more than the oxidized analog APS (4 rotatable bonds, but effectively constrained by the amide plane) [1][2][3]. The amine linkage (C–NH–C) allows free rotation around both adjacent single bonds, whereas the amide group in APS restricts torsional motion (ω ≈ 180° or 0°). Molecular dynamics simulations suggest that increased flexibility correlates with the ability to adopt bioactive conformations for multiple receptor subtypes, as observed in comparative psychotropic activity studies where pyridine-substituted GABA derivatives showed divergent anxiolytic versus sedative profiles depending on substituent position and linker type [4].

Conformational Analysis Molecular Docking Scaffold Flexibility

Target Application Scenarios Where 4-(Pyridin-2-ylamino)-butyric acid Provides Measurable Advantage


CNS Drug Discovery: BBB-Permeable GABA Receptor Modulator Scaffold

The XLogP3 of 1.0 places 4-(Pyridin-2-ylamino)-butyric acid within the optimal CNS drug range, unlike GABA (XLogP3 = -3.17) which cannot passively cross the BBB [1]. Medicinal chemistry teams developing GABA_A or GABA_B receptor modulators can use this compound as a starting scaffold for SAR exploration, leveraging the pyridinyl group for π-stacking interactions within the receptor binding pocket. The five rotatable bonds allow the butyric acid tail to adopt multiple binding conformations, while the secondary amine provides a handle for further derivatization (e.g., alkylation, acylation) without losing the core GABA pharmacophore [1].

Supramolecular Chemistry: Non-Planar Hydrogen Bond Synthon Builder

Unlike the extensively studied oxidized analog APS, which forms robust R₂²(8) heterosynthons via its planar amide group [2], 4-(Pyridin-2-ylamino)-butyric acid offers a non-planar amine linker that can generate distinct hydrogen bond motifs. The amine nitrogen can act as both donor and acceptor, facilitating three-dimensional hydrogen bond networks rather than the layered structures typical of APS cocrystals. Crystal engineers seeking novel supramolecular architectures can exploit the compound's four HBA and two HBD groups to design cocrystals with complementary donors/acceptors (e.g., carboxylic acids, amides) that are inaccessible with the planar APS scaffold.

Bioconjugation and Linker Chemistry: Orthogonal Difunctional Building Block

The compound's carboxylic acid terminus and secondary amine linker provide two orthogonal functional groups for sequential bioconjugation. The carboxylic acid can be activated (e.g., as NHS ester) for coupling to amine-containing biomolecules, while the pyridinylamine nitrogen can undergo reductive amination or N-alkylation to introduce fluorescent tags, affinity handles, or PEG chains. With five rotatable bonds providing a flexible linker arm, the compound serves as a modular spacer in PROTAC design, antibody-drug conjugates, or surface immobilization chemistry [1].

Analytical Reference Standard for Metabolomics and Impurity Profiling

As a GABA derivative with a distinct molecular weight (180.20 g/mol) and unique mass fragmentation pattern (exact mass 180.089877630 Da), 4-(Pyridin-2-ylamino)-butyric acid can serve as an internal standard or retention time marker in LC-MS/MS methods quantifying GABA analogs in biological matrices [1]. Its XLogP3 of 1 ensures adequate retention on reversed-phase columns (unlike GABA itself), while its pyridine chromophore provides UV detection at 254 nm, enabling dual UV-MS quantification in pharmacokinetic and metabolomic workflows [1].

Quote Request

Request a Quote for 4-(Pyridin-2-ylamino)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.